Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Overview
Description
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C14H21NO3. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, also known as tert-Butyl benzyl(2-hydroxyethyl)carbamate, is a complex organic compound. It is known to be a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting it may interact with enzymes or proteins involved in these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to yield the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid, facilitate the removal of the tert-butyl group.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is widely used as a protecting group for amines in organic synthesis. Its stability and ease of removal make it an ideal choice for multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptide synthesis. It ensures that the amine groups do not participate in unwanted side reactions during the synthesis of complex peptides and proteins .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates. Its role as a protecting group helps in the selective modification of specific functional groups in drug molecules .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Comparison: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other similar compounds. The presence of the benzyl group allows for selective reactions at the benzylic position, which is not possible with simpler carbamates like N-(tert-Butoxycarbonyl)ethanolamine .
Biological Activity
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (CAS Number: 121496-39-7) is a carbamate derivative that has garnered attention for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H21NO2
- Molecular Weight : 251.32 g/mol
- Functional Groups : The compound features a tert-butyl group, a benzyl group, and a hydroxyethyl substituent, which are critical for its biological interactions.
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as a potential inhibitor of specific cytochrome P450 enzymes, particularly CYP2C19. This enzyme plays a significant role in drug metabolism, suggesting that the compound could influence pharmacokinetics and drug-drug interactions in therapeutic contexts .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, its ability to inhibit cytochrome P450 enzymes suggests that it may interact with the heme group of these enzymes, altering their activity and potentially leading to changes in metabolic pathways.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C14H21NO2 | Inhibitor of CYP enzymes | Contains both benzyl and hydroxyethyl groups |
Tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group instead of hydroxyethyl |
Tert-butyl 3-(2-hydroxyethyl)benzylcarbamate | C14H21NO2 | Similar metabolic interactions | Different position of the hydroxyethyl group |
This table highlights how structural variations among similar compounds can lead to different biological activities. The unique arrangement of functional groups in this compound may confer distinct biological properties compared to its analogs.
Case Study: In Vivo Studies
While specific in vivo studies on this compound are scarce, research on related carbamates indicates promising anti-inflammatory effects. For example, studies have shown that certain carbamate derivatives exhibit significant inhibition of inflammation markers in rodent models, suggesting potential therapeutic applications for conditions like arthritis or other inflammatory diseases .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound remain largely unexplored. However, similar compounds are often characterized by moderate solubility in organic solvents and limited solubility in water. Toxicological data indicate that this compound may cause skin irritation and is harmful if ingested .
Conclusion and Future Directions
This compound presents a promising avenue for further research due to its potential as a cytochrome P450 inhibitor and its possible anti-inflammatory properties. Future studies should focus on:
- Detailed pharmacokinetic profiling.
- In vivo efficacy studies to establish therapeutic potential.
- Exploration of structure-activity relationships to optimize its biological activity.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKHAZJINITAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444445 | |
Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121496-39-7 | |
Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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